molecular formula C21H22N2O4S B3630896 N~2~-(4-ethylphenyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-ethylphenyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3630896
M. Wt: 398.5 g/mol
InChI Key: BCXHUETWSZJZTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(4-ethylphenyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(4-ethylphenyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the furan-2-ylmethyl group: This can be achieved through the reaction of furan with a suitable alkylating agent.

    Introduction of the 4-ethylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst.

    Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction using phenylsulfonyl chloride and a base.

    Amidation: The final step involves the formation of the glycinamide moiety through an amidation reaction with glycine or its derivatives.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens (e.g., chlorine or bromine) with a Lewis acid catalyst.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structure and potential biological activity.

    Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for advanced materials.

    Biological Research: It may be used as a probe to study various biochemical pathways or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of N2-(4-ethylphenyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways or metabolic enzymes.

Comparison with Similar Compounds

  • N~2~-(4-methylphenyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide
  • N~2~-(4-ethylphenyl)-N-(thiophen-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide

Uniqueness: N2-(4-ethylphenyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the furan ring, in particular, may influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethylanilino]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-2-17-10-12-18(13-11-17)23(28(25,26)20-8-4-3-5-9-20)16-21(24)22-15-19-7-6-14-27-19/h3-14H,2,15-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXHUETWSZJZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(4-ethylphenyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N~2~-(4-ethylphenyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-(4-ethylphenyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-(4-ethylphenyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-(4-ethylphenyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 6
N~2~-(4-ethylphenyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.